molecular formula C12H13N7 B13065510 3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B13065510
M. Wt: 255.28 g/mol
InChI Key: MXMPTJXXGXPLOD-HJWRWDBZSA-N
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Description

3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1H-1,2,3,4-tetrazole-5-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of aromatic and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13N7

Molecular Weight

255.28 g/mol

IUPAC Name

(Z)-3-[4-(dimethylamino)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C12H13N7/c1-19(2)11-5-3-10(4-6-11)14-8-9(7-13)12-15-17-18-16-12/h3-6,8,14H,1-2H3,(H,15,16,17,18)/b9-8-

InChI Key

MXMPTJXXGXPLOD-HJWRWDBZSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NNN=N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2

Origin of Product

United States

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